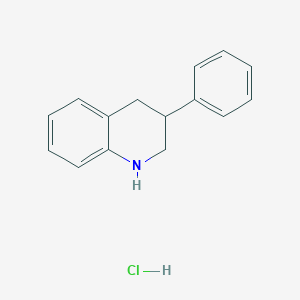

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is a secondary amine with the chemical formula C9H11N . THIQ is a large group of natural products and forms an essential part of the isoquinoline alkaloids family . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) has garnered a lot of attention in the scientific community due to their biological activities . A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation has been developed . Additionally, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Scientific Research Applications

Multifunctional Emissive Material

A novel compound based on 3-hydroxy-1-phenyl-1,2,3,4-tetrahydroquinoline, incorporated with electron-affinitive cyano moieties, was investigated as a potential multifunctional emissive material. Its properties, like ionization potential and hole drift mobility, suggest its utility in the field of dyes and pigments, displaying yellow-green emission color (Malinauskas et al., 2009).

Absolute Configuration Analysis

The absolute configuration of (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined through X-ray methods, indicating its S absolute configuration. This research contributes to understanding the stereochemistry of similar compounds (Nakahara et al., 1998).

Regioselective Hydrogenation

Two catalytic routes, hydrosilylation and transfer hydrogenation, have been developed for the regioselective hydrogenation of quinoline derivatives, avoiding high-pressure hydrogen requirements. This research opens new avenues for the selective synthesis of dihydroquinolines (Voutchkova et al., 2008).

Synthesis of Tetrahydropyrimidoquinoline Derivatives

A study on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity with various chemicals has been reported. This research contributes to the field of organic chemistry, particularly in the synthesis of novel quinoline derivatives (Elkholy & Morsy, 2006).

Synthesis of 1-Formyl-1,2-Dihydroquinoline Derivatives

An efficient route for the synthesis of 1-formyl-1,2-dihydroquinolines was described, based on the BF3-catalyzed cyclization of specific phenyl isocyanides. This research aids in the advancement of synthetic methodologies for quinoline derivatives (Kobayashi et al., 1995).

Synthesis and Evaluation of Tetrahydroisoquinoline Derivatives

The synthesis and evaluation of 4-phenyl-1,2,3,4-tetrahydroisoquinoline as potential inhibitors of tubulin polymerization were studied. This research contributes to the development of new cytostatics with potential therapeutic applications (Gastpar et al., 1998).

One-Pot Racemization Process for Solifenacin Intermediate

A study on the racemization of (S)-(+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a key intermediate in preparing solifenacin, was conducted. This research provides an industrially useful method for recycling the waste enantiomer in drug synthesis (Bolchi et al., 2013).

properties

IUPAC Name |

3-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14;/h1-9,14,16H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFWIUFIJVDJNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2566217.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)

![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)